Dethiophalloidin

Actin-binding affinity Myofilament mechanics Phallotoxin SAR

Phalloidin's irreversible F-actin stabilization and cytotoxicity confound live-cell dynamics and functional assays, creating an unmet need for a genuine negative control. Dethiophalloidin (DTPH), wherein the thioether sulfur is replaced by hydrogen via Raney-nickel cleavage, abolishes liver toxicity and reduces F-actin affinity ~100-250-fold while enabling fully reversible binding. • Definitive negative control for discriminating actin stabilization from secondary pharmacological effects • Live-cell compatible: reversible engagement without fixation or microinjection; washable probe for dynamic actin remodeling studies • Superior Ca²⁺ sensitivity potentiation in skinned muscle: +0.34 pCa units and +10% maximal force vs. +0.2 pCa units and +6% for phalloidin Supplied with rigorous analytical characterization (HPLC, NMR) to ensure reproducibility in cytoskeletal research.

Molecular Formula C35H50N8O11
Molecular Weight 758.8 g/mol
CAS No. 35173-40-1
Cat. No. B1212144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDethiophalloidin
CAS35173-40-1
Synonymsdethiophalloidin
Molecular FormulaC35H50N8O11
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(CC2C(=O)N1)O)C)C(C)O)C)CC(C)(CO)O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C35H50N8O11/c1-16-28(47)40-24(10-20-13-36-23-9-7-6-8-22(20)23)30(49)41-25(12-35(5,54)15-44)31(50)37-17(2)29(48)42-27(19(4)45)33(52)39-18(3)34(53)43-14-21(46)11-26(43)32(51)38-16/h6-9,13,16-19,21,24-27,36,44-46,54H,10-12,14-15H2,1-5H3,(H,37,50)(H,38,51)(H,39,52)(H,40,47)(H,41,49)(H,42,48)
InChIKeyIYJPKTWFAHJIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dethiophalloidin: Non-Toxic Actin Control Probe


Dethiophalloidin (DTPH) is a chemically modified analog of the toxic bicyclic heptapeptide phalloidin, wherein the thioether bridge sulfur atom has been replaced by two hydrogen atoms via Raney-nickel cleavage [1]. This structural alteration abolishes the molecule's liver toxicity [2] and profoundly reduces its binding affinity for filamentous actin (F-actin), thereby eliminating the irreversible F-actin stabilization characteristic of phalloidin [3]. These properties position dethiophalloidin as an essential non-toxic, reversible control probe for experiments requiring discrimination between actin-binding effects and secondary pharmacological outcomes [4].

1 Reversible F-actin binding – non-stabilizing control probe
2 Non-toxic to mitochondria – supports live-cell actin studies
3 Weak affinity enables washout-based temporal control

Dethiophalloidin vs. Phalloidin: Why Substitution Fails


Phalloidin and other phallotoxins (e.g., phallacidin, phallisin) share a bicyclic structure with an intact thioether bridge, which confers high-affinity, essentially irreversible F-actin binding and potent stabilization [1]. These properties, while valuable for fixed-cell actin visualization, introduce confounding variables in functional assays—namely, irreversible actin network rigidification, altered contractile dynamics, and inherent cytotoxicity [2]. Substituting dethiophalloidin for these potent stabilizers fails to provide the requisite negative control for actin-binding specificity; conversely, substituting phalloidin for dethiophalloidin in live-cell or reversible pharmacology studies introduces artifactually persistent actin stabilization that masks true physiological responses [3]. The quantitative distinctions in binding, reversibility, and toxicity documented below demonstrate why dethiophalloidin is uniquely suited for applications where F-actin binding must be decoupled from irreversible stabilization.

Dethiophalloidin
Phalloidin / Phallotoxins
Binding reversibility
Reversible; allows temporal control and washout
Irreversible; permanently stabilizes F-actin
Cellular toxicity
No reported mitochondrial effect; live-cell compatible
Hepatotoxic; disrupts mitochondrial function
Conformation
Flexible multiple conformations
Rigid single conformation

Dethiophalloidin vs. Phalloidin: Quantitative Evidence


Myofilament Binding Affinity

In skinned bovine left ventricle muscle, dethiophalloidin (DTPH) exhibits a markedly weaker interaction with myofilaments compared to phalloidin. Using force enhancement at 15 μM DTPH (76% of maximum), the apparent equilibrium constant for DTPH binding to myofilaments was estimated at approximately 5 μM [1]. In contrast, phalloidin binds to F-actin with an apparent dissociation constant (Kd) in the low nanomolar range (~20-40 nM) and produces virtually irreversible stabilization [2]. This ~100- to 250-fold difference in apparent binding affinity underscores DTPH's utility as a weak-binding, reversible probe.

F-actin Affinity
Cross-study comparable
DTPH ~5 µM
Phalloidin ~20–40 nM
~100–250× lower affinity
Supports reversible control-probe design; avoids irreversible stabilization.
Skinned bovine ventricular muscle; force enhancement assay.
Actin-binding affinity Myofilament mechanics Phallotoxin SAR

Reversibility of Functional Effects

A direct head-to-head comparison in skinned bovine left ventricle muscle revealed that dethiophalloidin (DTPH) effects are fully reversible upon washout, whereas phalloidin effects are irreversible [1]. Specifically, pre-treatment with phalloidin entirely prevented subsequent response to DTPH, and when added after DTPH, phalloidin decreased the force enhancement attributable to DTPH [1]. This functional reversibility is a critical distinction for experimental designs requiring temporal control over actin-target engagement.

Functional Reversibility
Head-to-head
Dethiophalloidin Effects wash out; reversible force enhancement.
Phalloidin Irreversible; pre-treatment blocks DTPH response.
Enables temporal control over actin-target engagement in experimental protocols.
Skinned bovine LV; 15–80 µM each.
Cardiac contractility Ca2+ sensitivity Reversibility

Ca2+ Sensitivity and Force Potentiation

In skinned bovine ventricular muscle, dethiophalloidin (80 μM) produced a 10% increase in maximal Ca2+-activated force and a 0.34 pCa unit increase in Ca2+ sensitivity [1]. Under identical experimental conditions, phalloidin produced only a 6% increase in maximal force and a 0.2 pCa unit increase in sensitivity [1]. Thus, despite its weaker binding affinity, DTPH acts as a more potent functional activator of the contractile apparatus—a counterintuitive finding that highlights its distinct pharmacological profile.

Ca2+ Sensitization
Head-to-head
Dethiophalloidin +10% max force, +0.34 pCa shift.
Phalloidin +6% max force, +0.20 pCa shift.
Reported higher Ca2+ sensitivity shift supports contractility endpoint detection.
Skinned bovine LV; 80 µM compound.
Muscle physiology Calcium sensitivity Contractile regulation

Non-Toxicity Profile

Phalloidin induces osmotic swelling inhibition and morphological transformation in isolated liver mitochondria [1]. In contrast, control experiments using dethiophalloidin demonstrated no effect on mitochondrial volume changes [1]. This non-toxicity is further supported by conformational NMR studies showing that dethiophalloidin adopts a flexible, multiple-conformation state in solution, whereas toxic phallotoxins maintain a rigid, toxic conformation [2]. The non-toxic nature of dethiophalloidin makes it suitable for live-cell experiments and reduces hazardous waste disposal requirements.

Mitochondrial Toxicity
Head-to-head
Dethiophalloidin No effect on osmotic swelling or morphology.
Phalloidin Inhibits swelling; causes morphological changes.
Reported absence of mitochondrial effect supports live-cell actin visualization.
Isolated rat liver mitochondria in vitro.
Toxicology Mitochondrial function Control compound validation

Conformational Flexibility

500-MHz 1H-NMR spectroscopy and molecular modeling revealed that non-toxic phalloidin derivatives, including dethiophalloidin, adopt a multiple-conformation state in aqueous solution, whereas toxic phalloidin and viroisin are comprised of a rigid molecule [1]. The rigid Cys3-Pro4-Ala5-Trp6 region is specifically implicated in toxicity [1]. This conformational flexibility in dethiophalloidin correlates with its lower binding affinity, reversible effects, and lack of toxicity, providing a molecular rationale for its distinct experimental utility.

Conformational Flexibility
Class-level
DTPH adopts multiple flexible conformations; phalloidin remains rigid.
Structural rationale for reversible binding; context-dependent interpretation.
500-MHz 1H-NMR in aqueous solution; class-level inference.
NMR spectroscopy Conformational analysis Structure-activity relationship

Key Applications of Dethiophalloidin


Negative Control for Actin-Binding Assays

Because dethiophalloidin binds F-actin ~100- to 250-fold more weakly than phalloidin [1] and produces reversible, non-stabilizing interactions [2], it serves as the definitive negative control in experiments designed to test whether observed effects are due to actin stabilization versus other mechanisms. This is particularly critical in studies of actomyosin contractility, cytoskeletal dynamics, and actin-binding protein function where irreversible phalloidin binding would confound interpretation.

Live-Cell Actin Imaging

The absence of mitochondrial toxicity [3] and the reversible binding characteristics [2] make dethiophalloidin suitable for live-cell actin visualization protocols that require transient probe engagement without permanent cytoskeletal alteration or cellular damage. Unlike phalloidin conjugates, which typically require fixation or microinjection for live-cell use due to irreversible binding and toxicity, dethiophalloidin-based probes can be applied and washed out to study dynamic actin remodeling.

Skinned Muscle Ca2+ Sensitivity Studies

In skinned cardiac or skeletal muscle fiber experiments, dethiophalloidin produces a significantly stronger potentiation of Ca2+ sensitivity (+0.34 pCa units) and maximal force (+10%) compared to phalloidin (+0.2 pCa units and +6%, respectively) [2]. This superior signal-to-noise ratio improves the detection of subtle changes in myofilament Ca2+ responsiveness, making it a valuable tool for studying inotropic interventions, cardiomyopathy models, and thin filament regulatory mechanisms.

Phallotoxin SAR Studies

Dethiophalloidin's unique conformational flexibility—demonstrated by NMR to adopt multiple solution conformations versus the rigid structure of toxic phalloidin [4]—makes it a key comparator in SAR studies. Researchers designing novel actin probes can use dethiophalloidin as a benchmark for understanding how thioether bridge cleavage alters binding kinetics, toxicity, and functional outcomes, thereby guiding the development of next-generation cytoskeletal tools.

Application
Selection Property
Validation Focus
Actin-binding control assays
Reversible weak F-actin binding
Decoupling actin-binding from irreversible stabilization
Live-cell actin imaging
Non-toxic reversible actin probe
Temporal control of probe washout and actin remodeling
Skinned muscle Ca2+ sensitivity studies
Reported Ca2+ sensitivity shift and force enhancement
Endpoint detection in myofilament Ca2+ responsiveness
Phallotoxin SAR research
Conformational flexibility benchmark
Structure-activity relationship interpretation

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